molecular formula C23H19NO4 B3689527 ETHYL 3-(9H-XANTHENE-9-AMIDO)BENZOATE

ETHYL 3-(9H-XANTHENE-9-AMIDO)BENZOATE

Cat. No.: B3689527
M. Wt: 373.4 g/mol
InChI Key: JJUUQXCYSNBTDO-UHFFFAOYSA-N
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Description

Ethyl 3-(9H-xanthene-9-amido)benzoate is a benzoic acid derivative featuring a xanthene-based amide substituent at the 3-position of the aromatic ring and an ethyl ester group. The amide linkage enhances hydrogen-bonding capacity, which may influence solubility, crystallinity, and biological interactions.

Properties

IUPAC Name

ethyl 3-(9H-xanthene-9-carbonylamino)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4/c1-2-27-23(26)15-8-7-9-16(14-15)24-22(25)21-17-10-3-5-12-19(17)28-20-13-6-4-11-18(20)21/h3-14,21H,2H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJUUQXCYSNBTDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-(9H-xanthene-9-amido)benzoate typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Ethyl 3-(9H-xanthene-9-amido)benzoate can undergo oxidation reactions, particularly at the xanthene moiety, leading to the formation of xanthone derivatives.

    Reduction: The compound can be reduced to form various reduced xanthene derivatives, which may have different biological activities.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products:

    Oxidation: Xanthone derivatives.

    Reduction: Reduced xanthene derivatives.

    Substitution: Functionalized aromatic derivatives.

Scientific Research Applications

Chemistry:

Biology:

    Biological Imaging: The compound’s fluorescence makes it useful in biological imaging techniques to visualize cellular components and processes.

Medicine:

Industry:

    Materials Science: The compound can be used in the development of new materials with specific optical properties, such as organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of ethyl 3-(9H-xanthene-9-amido)benzoate is primarily related to its interaction with biological molecules through its xanthene moiety. The compound can bind to specific proteins or nucleic acids, altering their function and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and modifications of the compound .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Ethyl Benzoate Derivatives with Varied Substituents

Key structural analogs include:

  • Ethyl 4-(dimethylamino)benzoate (): A 4-substituted derivative with a dimethylamino group. It exhibits high reactivity as a co-initiator in resin cements, achieving superior degree of conversion (DC) compared to methacrylate-based amines. Its electron-donating dimethylamino group enhances photopolymerization efficiency .
  • I-6501 (ethyl 4-(5-(3-methylisoxazol-5-ylamino)pentylthio)benzoate) (): Features a pentylthio linker and methylisoxazolylamino group. The thioether linkage may confer redox sensitivity, while the isoxazole ring could enable biological targeting (e.g., enzyme inhibition).
  • I-6702 (ethyl 4-(3-(1,3-dioxo-3,4-dihydroisoquinolin-2(1H)-yl)propoxy)benzoate) (): Contains a dihydroisoquinoline dione group, which is electron-deficient and may facilitate charge-transfer interactions.
Table 1: Comparative Properties of Ethyl Benzoate Derivatives
Compound Substituent Position Functional Groups Reactivity (DC%) Key Applications
Ethyl 3-(9H-xanthene-9-amido)benzoate 3 Xanthene amido, ethyl ester Not reported Potential optical materials
Ethyl 4-(dimethylamino)benzoate 4 Dimethylamino, ethyl ester 75–85% Resin cements, initiators
I-6501 4 Methylisoxazolylamino, pentylthio Not reported Drug delivery, sensors

Xanthene-Containing Analog: Methyl 2-(6-Hydroxy-3-Oxo-3H-Xanthen-9-Yl)Benzoate

This compound () shares a xanthene core with the target molecule but differs in substitution:

  • Position : Xanthene is linked at the 2-position of the benzoate (vs. 3-position in the target compound).
  • Applications : Likely used in fluorescent dyes due to the xanthene’s inherent luminescence.

Research Findings on Reactivity and Performance

Polymerization Efficiency

Ethyl 4-(dimethylamino)benzoate demonstrates superior DC (75–85%) in resin formulations compared to 2-(dimethylamino) ethyl methacrylate (DC ~60%) due to its optimized electron-donating capacity and steric accessibility . For this compound, the xanthene amido group’s bulkiness may hinder polymerization kinetics, though its fluorescence could enable self-reporting in cured materials.

Solubility and Stability

  • Ethyl Benzoate Core: Alkyl esters like ethyl and methyl benzoates generally exhibit moderate hydrophobicity, with solubility in organic solvents (e.g., ethanol, DMSO) .
  • Xanthene Influence : The planar, aromatic xanthene system may reduce solubility in polar solvents but improve thermal stability.

Toxicity Profiles

Ethyl benzoate derivatives typically show low acute toxicity (e.g., ethyl benzoate LD50 >2000 mg/kg in rats) . However, the xanthene amido group’s biological activity necessitates further toxicological evaluation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 3-(9H-XANTHENE-9-AMIDO)BENZOATE
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ETHYL 3-(9H-XANTHENE-9-AMIDO)BENZOATE

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